(S)-tert-Butyl (3-oxopent-4-yn-2-yl)carbamate
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Overview
Description
TERT-BUTYL (S)-(3-OXOPENT-4-YN-2-YL)CARBAMATE: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by the presence of a tert-butyl group, an oxo group, and a pent-4-yn-2-yl moiety, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TERT-BUTYL (S)-(3-OXOPENT-4-YN-2-YL)CARBAMATE typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to the formation of an acyl azide intermediate . This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc (II) triflate, followed by trapping of the isocyanate derivative to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: TERT-BUTYL (S)-(3-OXOPENT-4-YN-2-YL)CARBAMATE undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4
Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4
Substitution: Various nucleophiles such as RLi, RMgX, RCuLi
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
TERT-BUTYL (S)-(3-OXOPENT-4-YN-2-YL)CARBAMATE has several scientific research applications, including:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic transformations.
Biology: Employed in the synthesis of biologically active molecules and as an intermediate in drug discovery.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of TERT-BUTYL (S)-(3-OXOPENT-4-YN-2-YL)CARBAMATE involves the stability of the tert-butyl carbocation, which is cleaved when the Boc protecting group is removed . The protonation of the carbonyl oxygen leads to resonance stabilization, facilitating the cleavage of the tert-butyl group . This reaction is typically achieved with strong acids such as trifluoroacetic acid (TFA) .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl-N-methylcarbamate
- Benzyl carbamate
- Methyl carbamate
- Phenyl carbamate
Uniqueness: TERT-BUTYL (S)-(3-OXOPENT-4-YN-2-YL)CARBAMATE is unique due to its specific structural features, including the presence of an oxo group and a pent-4-yn-2-yl moiety. These features make it a versatile intermediate in various chemical reactions and provide distinct reactivity compared to other carbamates .
Properties
Molecular Formula |
C10H15NO3 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-3-oxopent-4-yn-2-yl]carbamate |
InChI |
InChI=1S/C10H15NO3/c1-6-8(12)7(2)11-9(13)14-10(3,4)5/h1,7H,2-5H3,(H,11,13)/t7-/m0/s1 |
InChI Key |
ORWMWRACYUCKEO-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)C#C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)C#C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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